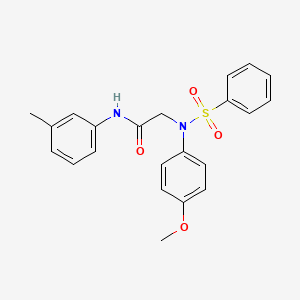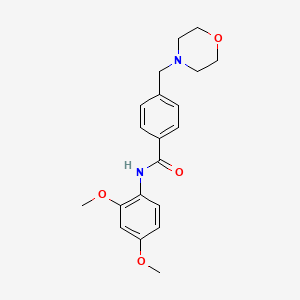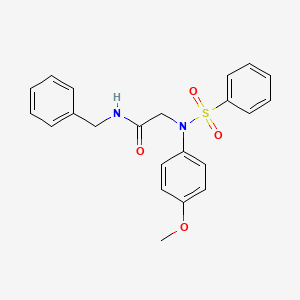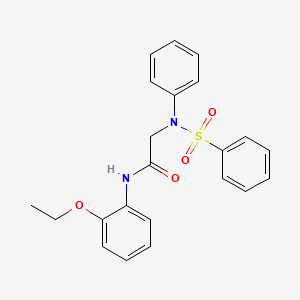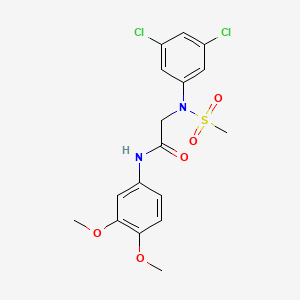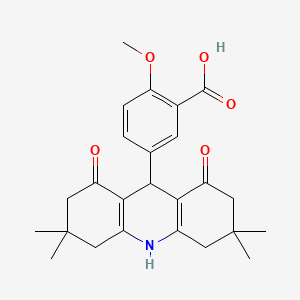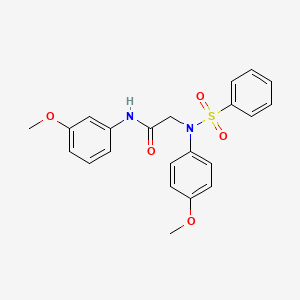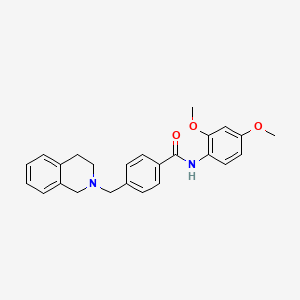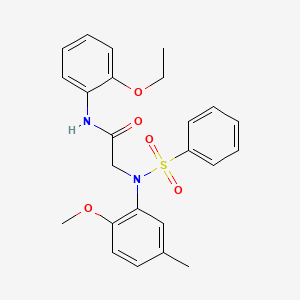
N~1~-cyclohexyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGS-19755, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been shown to have a wide range of effects on the central nervous system.
Wirkmechanismus
N~1~-cyclohexyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, this compound can reduce the excitotoxicity and oxidative stress that occur in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in animal models. It can reduce the levels of pro-inflammatory cytokines and oxidative stress markers, increase the levels of neurotrophic factors, and enhance the synaptic plasticity and neurogenesis in the brain. It can also modulate the levels of various neurotransmitters such as dopamine, serotonin, and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~1~-cyclohexyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its high potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of NMDA receptors in various neurological processes. However, its non-specific effects on other neurotransmitter systems and its potential toxicity at high doses can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N~1~-cyclohexyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and selective NMDA receptor antagonists that can be used for the treatment of various neurological disorders. Another area of research is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of complex disorders such as depression and addiction. Additionally, the mechanisms underlying the neuroprotective effects of this compound need to be further elucidated to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclohexyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-18-13-14-21(29-2)20(15-18)24(30(26,27)19-11-7-4-8-12-19)16-22(25)23-17-9-5-3-6-10-17/h4,7-8,11-15,17H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSJSKMWVIELIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3451630.png)



